molecular formula C13H12N2OS B2380914 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803582-68-4

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2380914
CAS No.: 1803582-68-4
M. Wt: 244.31
InChI Key: VDVWIZPBTMVTDY-UHFFFAOYSA-N
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Description

3-(Pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a bicyclic heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a pyridine moiety. The molecule contains a ketone linkage at the pyridine-3 position and an amine group at the thiophen-2 position.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-11(9-4-1-5-10(9)17-13)12(16)8-3-2-6-15-7-8/h2-3,6-7H,1,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVWIZPBTMVTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the pyridine and thiophene moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Key Analogs :

3-(4-Bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Molecular Formula: C₁₄H₁₂BrNOS . Molecular Weight: 322.22 g/mol . XLogP: 4.5 . Biological Relevance: Linked to GPCR modulation, specifically the adenosine A1 receptor .

3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Molecular Formula: C₁₄H₁₂ClNOS . Molecular Weight: 277.77 g/mol . Hazard Class: Irritant (Xi) .

3-(3-Chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine Molecular Weight: 307.80 g/mol .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP Key Properties
Target Compound Pyridine-3-carbonyl C₁₃H₁₂N₂OS ~260.31* ~2.8† Theoretical values based on analogs
Pyridine-2-carbonyl isomer Pyridine-2-carbonyl C₁₃H₁₂N₂OS 260.31 - Altered electronic distribution
5-Chloro-pyridine-2-carbonyl 5-Cl on pyridine C₁₃H₁₁ClN₂OS 278.76 - Increased lipophilicity
4-Bromobenzoyl 4-Br-phenyl C₁₄H₁₂BrNOS 322.22 4.5 GPCR modulation
4-Chlorobenzoyl 4-Cl-phenyl C₁₄H₁₂ClNOS 277.77 - Irritant (Xi)

*Estimated based on analogs; †Predicted using computational methods (e.g., density-functional theory ).

Biological Activity

3-(Pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound with a complex structure that combines pyridine, cyclopentane, and thiophene rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1803582-68-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways or activate receptors that trigger beneficial responses.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antiviral Activity : Investigations into its antiviral potential are ongoing, with some studies indicating effectiveness against specific viral pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain leukemia cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of cyclopenta[b]thiophene compounds. Among them, this compound demonstrated a notable IC50 value of approximately 700 nM against leukemia cell lines .

Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methods include:

  • Cyclization Reactions : Utilizing acidic or basic conditions to promote cyclization between pyridine and thiophene moieties.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like hydrogen peroxide or reduction using sodium borohydride.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant growth inhibition
AntiviralPotential effectivenessOngoing studies
AnticancerIC50 ~ 700 nM against leukemia

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?

  • Methodological Answer : Multi-step organic synthesis is typically required. A common approach involves coupling thiophene derivatives with pyridine-3-carbonyl groups using palladium- or copper-catalyzed amination reactions under inert atmospheres . For example, similar compounds are synthesized via reflux conditions in acetonitrile with triethylamine, followed by oxidation steps using acetic acid and hydrogen peroxide . Reaction optimization should prioritize temperature control (e.g., 80–100°C) and solvent selection (DMF or toluene) to enhance yield and purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm the absence of impurities .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular weight validation .
  • Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection ensures purity .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as applied to analogous pyridine-thiophene hybrids .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to identify potential mechanisms of action . Biochemical assays should include dose-response curves to calculate IC50_{50} values. For cellular activity, use cell viability assays (e.g., MTT or ATP-based luminescence) in cancer or microbial models, referencing protocols for structurally related thiophene-pyridine hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Molecular Docking : Use computational tools to predict binding affinities to target enzymes, comparing results with experimental IC50_{50} values .
  • Metabolite Analysis : Investigate whether metabolic byproducts (e.g., via cytochrome P450 enzymes) contribute to divergent activity profiles .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Screen palladium/copper catalysts with varying ligands (e.g., XPhos or BINAP) to enhance coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
  • Continuous Flow Reactors : Implement scalable systems to maintain precise control over temperature and reagent mixing, reducing side reactions .

Q. How can structural modifications enhance the compound’s bioavailability or target selectivity?

  • Methodological Answer :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to modulate lipophilicity and membrane permeability .
  • Prodrug Design : Modify the amine group with acetyl or Boc protections to improve solubility and metabolic stability .
  • SAR Studies : Systematically alter the cyclopenta-thiophene core and assess changes in activity using 3D-QSAR models .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratory and industrial-scale protocols?

  • Methodological Answer : Differences arise from scaling effects , such as heat dissipation inefficiencies in batch reactors versus continuous flow systems . Impurity profiles may also shift due to prolonged reaction times in large-scale setups. Validate purity using HPLC-MS and optimize stirring rates/temperature gradients to mimic lab conditions .

Q. How should researchers address discrepancies in enzyme inhibition data between biochemical and cellular assays?

  • Methodological Answer :

  • Membrane Permeability : Test the compound’s ability to traverse cell membranes using Caco-2 monolayer assays .
  • Off-Target Effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
  • Cytosol vs. Serum Stability : Assess compound degradation in cell culture media versus buffer systems .

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